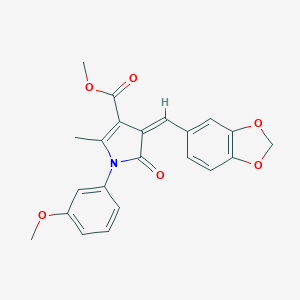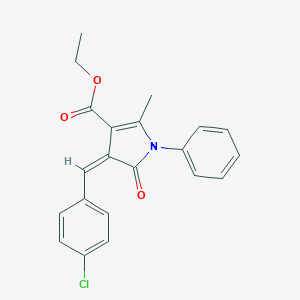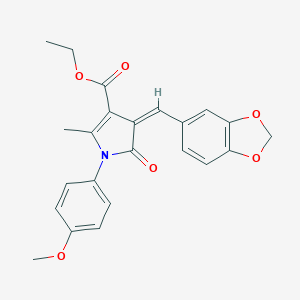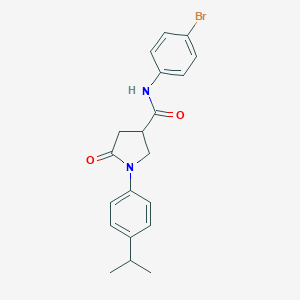![molecular formula C22H24Cl2N2OS B299060 N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DCTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and viruses by disrupting their cellular processes. Additionally, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a versatile compound that can be used in a variety of laboratory experiments. Its ability to inhibit the growth of cancer cells, fungi, and viruses makes it a valuable tool in the development of new therapies. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections. Another direction is to explore its mechanism of action and identify the specific enzymes and pathways that it targets. Further research is also needed to optimize the synthesis method of this compound and improve its solubility and stability for use in laboratory experiments.
In conclusion, this compound is a compound that has significant potential for use in scientific research. Its anticancer, antifungal, and antiviral properties, as well as its ability to induce apoptosis and inhibit inflammation, make it a valuable tool in the development of new therapies. Further research is needed to fully understand its mechanism of action and optimize its use in laboratory experiments.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2,3-dichlorobenzaldehyde with cyclohexylamine, followed by the reaction of the resulting imine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. This compound has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Propiedades
Fórmula molecular |
C22H24Cl2N2OS |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[(Z)-(2,3-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H24Cl2N2OS/c23-17-11-6-7-14(20(17)24)13-25-22-19(16-10-4-5-12-18(16)28-22)21(27)26-15-8-2-1-3-9-15/h6-7,11,13,15H,1-5,8-10,12H2,(H,26,27)/b25-13- |
Clave InChI |
XHJRXSMLTWHYRJ-MXAYSNPKSA-N |
SMILES isomérico |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C\C4=C(C(=CC=C4)Cl)Cl |
SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)


![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)

![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)